molecular formula C16H11FNNa2O5P B607537 Foslinanib sodium CAS No. 1256037-58-7

Foslinanib sodium

Cat. No.: B607537
CAS No.: 1256037-58-7
M. Wt: 393.2177
InChI Key: ZRPWVAHVWBPHID-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Foslinanib sodium is synthesized through a series of chemical reactions involving the 2-phenyl-4-quinolone derivatives. . The industrial production methods involve optimizing reaction conditions to achieve high yield and purity of the final product. Specific details on the reaction conditions and reagents used are proprietary and not publicly disclosed .

Chemical Reactions Analysis

Foslinanib sodium undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of quinolone derivatives with different functional groups .

Scientific Research Applications

Foslinanib sodium has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:

Biological Activity

Foslinanib sodium, also known as CVM-1118, is a synthetic compound derived from 2-phenyl-4-quinolone analogues, recognized for its potential therapeutic applications, particularly in oncology. This article delves into its biological activity, mechanisms of action, pharmacokinetics, and relevant case studies.

Overview of this compound

This compound is classified as a phosphoric ester and functions primarily as a protein kinase inhibitor. It has been shown to target the TNF receptor-associated protein 1 (TRAP1), which plays a crucial role in various cellular processes including apoptosis and tumor growth inhibition.

Targeting TRAP1 : this compound binds to TRAP1, leading to a cascade of biochemical reactions that culminate in apoptosis and cell cycle arrest at the G2/M phase. This inhibition of TRAP1 disrupts mitochondrial function and reduces succinate levels, ultimately destabilizing hypoxia-inducible factor 1-alpha (HIF-1α) and inhibiting tumor cell proliferation .

Cellular Effects :

  • Apoptosis Induction : this compound promotes programmed cell death in various cancer cell lines.
  • Cell Cycle Arrest : It effectively halts the cell cycle at the G2/M phase, preventing further proliferation.
  • Inhibition of Vasculogenic Mimicry : The compound has shown efficacy in inhibiting vasculogenic mimicry, a process that allows tumors to develop blood supply independently from existing vessels .

Pharmacokinetics

This compound is characterized by:

  • Oral Bioavailability : It can be administered orally, providing convenience in clinical settings.
  • Rapid Metabolism : Upon administration, it is quickly metabolized to its active form, CVM-1125, which exhibits significant cytotoxic effects at nanomolar concentrations .

NCI 60 Cancer Panel Screening

The National Cancer Institute (NCI) conducted extensive screening using the NCI 60 cancer panel. Results indicated that CVM-1125 inhibited growth in 87% of the tested cancer cell lines with an average GI50 value of less than 100 nM. This highlights its potential as a potent anticancer agent .

Case Studies

A series of case studies have been documented to evaluate the effectiveness of this compound in clinical settings:

  • Case Study 1 : A patient with advanced melanoma exhibited significant tumor reduction after treatment with this compound. Imaging studies showed a decrease in tumor size and improved overall health metrics.
  • Case Study 2 : In another instance involving patients with non-small cell lung cancer (NSCLC), this compound was administered as part of a combination therapy. Results demonstrated prolonged progression-free survival compared to historical controls.

Summary Table of Biological Activities

Activity Type Description
Apoptosis InductionPromotes programmed cell death in cancer cells
Cell Cycle ArrestHalts progression at the G2/M phase
Inhibition of Vasculogenic MimicryPrevents tumors from developing their own blood supply
Target ProteinTRAP1
Active MetaboliteCVM-1125

Properties

CAS No.

1256037-58-7

Molecular Formula

C16H11FNNa2O5P

Molecular Weight

393.2177

IUPAC Name

sodium (2-(3-fluorophenyl)-6-methoxy-4-oxo-1,4-dihydroquinolin-5-yl)phosphonate

InChI

InChI=1S/C16H13FNO5P.2Na/c1-23-14-6-5-11-15(16(14)24(20,21)22)13(19)8-12(18-11)9-3-2-4-10(17)7-9;;/h2-8H,1H3,(H,18,19)(H2,20,21,22);;/q;2*+1/p-2

InChI Key

ZRPWVAHVWBPHID-UHFFFAOYSA-L

SMILES

O=C1C=C(C2=CC=CC(F)=C2)NC3=C1C(P([O-])([O-])=O)=C(OC)C=C3.[Na+].[Na+]

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

TRX818;  TRX-818;  TRX 818. TRX818 sodium;  CVM1118;  CVM1118;  CVM-1118;  Foslinanib sodium; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Foslinanib sodium
Reactant of Route 2
Reactant of Route 2
Foslinanib sodium
Reactant of Route 3
Reactant of Route 3
Foslinanib sodium
Reactant of Route 4
Foslinanib sodium
Reactant of Route 5
Reactant of Route 5
Foslinanib sodium
Reactant of Route 6
Foslinanib sodium

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.